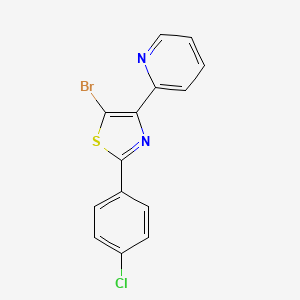
Ethyl (3-chloropropyl)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-chloropropyl)methylcarbamate is a chemical compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (3-chloropropyl)methylcarbamate can be synthesized through a reaction involving ethyl chloroformate and 3-chloropropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ethyl chloroformate+3-chloropropylamine→Ethyl (3-chloropropyl)methylcarbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl (3-chloropropyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
科学的研究の応用
Ethyl (3-chloropropyl)methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of ethyl (3-chloropropyl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.
Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.
tert-Butyl (3-chloropropyl)methylcarbamate: A related compound with a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl (3-chloropropyl)methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of an ethyl group and a 3-chloropropyl group makes it suitable for various applications that other carbamates may not be able to fulfill.
特性
CAS番号 |
27097-68-3 |
|---|---|
分子式 |
C7H14ClNO2 |
分子量 |
179.64 g/mol |
IUPAC名 |
ethyl N-(3-chloropropyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-11-7(10)9(2)6-4-5-8/h3-6H2,1-2H3 |
InChIキー |
YXHMPUVTZRRMNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)


![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)





![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)



